molecular formula C26H31IN2O4S2 B13958067 Benzothiazolium, 3-(3-hydroxypropyl)-2-(3-(3-(3-hydroxypropyl)-5-methoxy-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl)-5-methoxy-, iodide CAS No. 63123-36-4

Benzothiazolium, 3-(3-hydroxypropyl)-2-(3-(3-(3-hydroxypropyl)-5-methoxy-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl)-5-methoxy-, iodide

Cat. No.: B13958067
CAS No.: 63123-36-4
M. Wt: 626.6 g/mol
InChI Key: FQPTWMOIDJRKIA-UHFFFAOYSA-M
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Description

Benzothiazolium, 3-(3-hydroxypropyl)-2-(3-(3-(3-hydroxypropyl)-5-methoxy-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl)-5-methoxy-, iodide is a complex organic compound with a unique structure that includes benzothiazolium and hydroxypropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzothiazolium, 3-(3-hydroxypropyl)-2-(3-(3-(3-hydroxypropyl)-5-methoxy-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl)-5-methoxy-, iodide typically involves multiple steps. One common method includes the reaction of 3-hydroxypropyl benzothiazole with methoxy-substituted benzothiazolylidene intermediates under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Benzothiazolium, 3-(3-hydroxypropyl)-2-(3-(3-(3-hydroxypropyl)-5-methoxy-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl)-5-methoxy-, iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Benzothiazolium, 3-(3-hydroxypropyl)-2-(3-(3-(3-hydroxypropyl)-5-methoxy-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl)-5-methoxy-, iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Benzothiazolium, 3-(3-hydroxypropyl)-2-(3-(3-(3-hydroxypropyl)-5-methoxy-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl)-5-methoxy-, iodide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzothiazolium, 3-(3-hydroxypropyl)-2-(3-(3-(3-hydroxypropyl)-5-methoxy-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl)-5-methoxy-, iodide is unique due to its specific combination of functional groups and structural features.

Properties

CAS No.

63123-36-4

Molecular Formula

C26H31IN2O4S2

Molecular Weight

626.6 g/mol

IUPAC Name

3-[2-[3-[3-(3-hydroxypropyl)-5-methoxy-1,3-benzothiazol-3-ium-2-yl]-2-methylprop-2-enylidene]-5-methoxy-1,3-benzothiazol-3-yl]propan-1-ol;iodide

InChI

InChI=1S/C26H31N2O4S2.HI/c1-18(14-25-27(10-4-12-29)21-16-19(31-2)6-8-23(21)33-25)15-26-28(11-5-13-30)22-17-20(32-3)7-9-24(22)34-26;/h6-9,14-17,29-30H,4-5,10-13H2,1-3H3;1H/q+1;/p-1

InChI Key

FQPTWMOIDJRKIA-UHFFFAOYSA-M

Canonical SMILES

CC(=CC1=[N+](C2=C(S1)C=CC(=C2)OC)CCCO)C=C3N(C4=C(S3)C=CC(=C4)OC)CCCO.[I-]

Origin of Product

United States

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